4-Fluorobenzylzinc chloride

Catalog No.
S3329950
CAS No.
312693-07-5
M.F
C7H6ClFZn
M. Wt
210 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluorobenzylzinc chloride

CAS Number

312693-07-5

Product Name

4-Fluorobenzylzinc chloride

IUPAC Name

chlorozinc(1+);1-fluoro-4-methanidylbenzene

Molecular Formula

C7H6ClFZn

Molecular Weight

210 g/mol

InChI

InChI=1S/C7H6F.ClH.Zn/c1-6-2-4-7(8)5-3-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1

InChI Key

HEXMIUITECMJJV-UHFFFAOYSA-M

SMILES

[CH2-]C1=CC=C(C=C1)F.Cl[Zn+]

Canonical SMILES

[CH2-]C1=CC=C(C=C1)F.Cl[Zn+]

Organic Synthesis

The primary application of 4-Fluorobenzylzinc chloride lies in its role as a nucleophilic reagent in organic synthesis. Its reactivity stems from the presence of the zinc atom, which readily participates in various carbon-carbon bond-forming reactions. Some notable examples include:

  • Negishi coupling: This reaction couples an organic halide with an organic electrophile using a palladium catalyst. 4-FBC can be used as the nucleophilic coupling partner, introducing the 4-fluorobenzyl group into the target molecule [Sigma-Aldrich, product page for 4-Fluorobenzylzinc chloride, ].
  • Suzuki-Miyaura coupling: Similar to Negishi coupling, this reaction uses a palladium catalyst to couple an organoboron compound with an organic halide. 4-FBC can act as the electrophilic coupling partner in this reaction, introducing the fluorinated benzyl group [Organic Letters, 2003, 5 (24), 4733-4736, ].
  • Alkylation reactions: 4-FBC can participate in alkylation reactions with various electrophiles, such as carbonyl compounds and aldehydes, leading to the formation of new carbon-carbon bonds. This allows for the introduction of the 4-fluorobenzyl moiety into a diverse range of organic molecules [Tetrahedron Letters, 1998, 39 (31), 5589-5592, ].

It's important to note that 4-FBC is a relatively new reagent compared to other organozinc compounds, and ongoing research is exploring its full potential and limitations in various synthetic applications.

Other Potential Applications

While organic synthesis remains the primary focus, 4-Fluorobenzylzinc chloride might hold promise in other scientific areas:

  • Material science: The unique properties of organozinc compounds, including their ability to form specific bonding interactions, have sparked interest in their potential applications in material science. However, specific research investigating 4-FBC in this field is limited.
  • Medicinal chemistry: The incorporation of fluorinated groups into molecules can often enhance their biological properties, making them potentially valuable drug candidates. Further research is needed to explore the potential of 4-FBC in the development of novel therapeutic agents.

4-Fluorobenzylzinc chloride is an organozinc compound characterized by the presence of a fluorobenzyl group attached to zinc chloride. Its chemical formula is C7_7H6_6ClFZn, and it is typically utilized in organic synthesis as a nucleophile. The compound is known for its stability in tetrahydrofuran, making it a valuable reagent in various

FBzCl is a flammable and air-sensitive compound. Here are some safety considerations:

  • Flammability: THF, the solvent used in FBzCl solutions, is a flammable liquid. Standard precautions for handling flammable liquids should be followed.
  • Air and Moisture Sensitivity: Exposure to air and moisture can decompose FBzCl, releasing potentially toxic fumes. Reactions involving FBzCl should be conducted under inert gas atmospheres using Schlenk line techniques.
  • Toxicology Data Not Available: Specific data on the toxicity of FBzCl is limited. It is recommended to handle the compound with appropriate personal protective equipment (PPE) including gloves, safety glasses, and a fume hood.
, particularly in the formation of carbon-carbon bonds. Notably, it can react with electrophiles through nucleophilic substitution, allowing for the synthesis of more complex organic molecules. Some common reactions include:

  • Cross-Coupling Reactions: It can be involved in Suzuki and Negishi coupling reactions, where it couples with aryl halides to form biaryl compounds.
  • Addition Reactions: The compound can add to carbonyl compounds, leading to the formation of alcohols after subsequent hydrolysis.

The synthesis of 4-fluorobenzylzinc chloride can be achieved through various methods:

  • Direct Insertion Method: This involves the reaction of magnesium with 4-fluorobenzyl chloride in an anhydrous solvent such as tetrahydrofuran. The reaction typically proceeds smoothly, yielding 4-fluorobenzylzinc chloride as a stable product .
  • Chlorination Method: A method described involves chlorinating 4-fluorotoluene using chlorine gas under ultraviolet light, followed by hydrolysis using a composite catalyst. This process results in the formation of 4-fluorobenzoyl chloride, which can subsequently be converted into 4-fluorobenzylzinc chloride .

4-Fluorobenzylzinc chloride finds applications primarily in organic synthesis:

  • Synthesis of Pharmaceuticals: It is used to construct complex pharmaceutical compounds through various coupling reactions.
  • Material Science: The compound can also be utilized in the development of new materials with specific electronic or optical properties.

Interaction studies involving 4-fluorobenzylzinc chloride primarily focus on its reactivity with various electrophiles. The ability of this compound to participate in cross-coupling reactions makes it a subject of interest for researchers studying new synthetic pathways and methodologies in organic chemistry.

Several compounds share structural or functional similarities with 4-fluorobenzylzinc chloride. Here are some notable examples:

Compound NameStructure/Functional GroupUnique Features
Benzylzinc chlorideC7_7H7_7ClZnLacks fluorine; simpler reactivity
4-Chlorobenzylzinc chlorideC7_7H6_6Cl2_2ZnChlorine instead of fluorine; different reactivity profile
2-Fluorobenzylzinc chlorideC7_7H6_6ClFZnFluorine at position 2; alters reactivity

Uniqueness

The presence of fluorine at the para position in 4-fluorobenzylzinc chloride enhances its nucleophilicity and alters its electronic properties compared to similar compounds. This unique characteristic allows for selective reactivity in synthetic applications, making it a valuable reagent in organic synthesis.

Direct Zinc Insertion Methods

Direct zinc insertion into 4-fluorobenzyl halides represents the most straightforward approach for preparing 4-fluorobenzylzinc chloride [16]. This methodology involves the oxidative addition of zinc metal into the carbon-halogen bond of 4-fluorobenzyl chloride under controlled conditions [2]. The reaction typically requires activation of the zinc surface to facilitate the insertion process [27].

The mechanism of direct zinc insertion proceeds through a two-step process: first, the formation of surface organozinc intermediates through oxidative addition, followed by solubilization of these intermediates into solution [4]. For 4-fluorobenzyl chloride, the electron-withdrawing nature of the fluorine substituent influences the reactivity of the benzylic carbon-chlorine bond, requiring specific activation conditions [20].

Typical reaction conditions for direct zinc insertion involve heating 4-fluorobenzyl chloride with zinc dust in tetrahydrofuran at temperatures ranging from 25 to 40 degrees Celsius [16]. The reaction time varies from 20 to 24 hours depending on the specific conditions employed [16]. Surface activation of zinc can be achieved through treatment with trimethylsilyl chloride and 1,2-dibromoethane prior to the insertion reaction [27].

Lithium Chloride-Mediated Synthetic Approaches

The addition of lithium chloride has emerged as a transformative modification to direct zinc insertion protocols [2] [7]. Lithium chloride serves multiple functions in the preparation of 4-fluorobenzylzinc chloride, including acceleration of the insertion process and enhancement of the solubility of the resulting organozinc species [4].

The lithium chloride-mediated approach typically employs stoichiometric amounts of lithium chloride relative to the 4-fluorobenzyl halide substrate [16]. The reaction is conducted in tetrahydrofuran at ambient temperature, representing a significant improvement over traditional methods that require elevated temperatures [2]. The presence of lithium chloride enables the formation of solution organozinc complexes through the generation of ate complexes with soluble lithium cations [4].

Mechanistic studies have revealed that lithium chloride accelerates the rate-determining step of organozinc formation by promoting the solubilization of surface organozinc intermediates [4]. This effect is particularly pronounced for benzylic systems, where the stabilization of the organozinc species through coordination with lithium chloride prevents decomposition and side reactions [16].

Reaction ConditionsTemperature (°C)Time (hours)Yield (%)
Without LiCl402475
With LiCl (1.1 equiv)252087
With LiCl (1.25 equiv)252488

Magnesium Insertion in the Presence of Zinc Chloride

An alternative synthetic approach involves the insertion of magnesium metal into 4-fluorobenzyl chloride in the presence of zinc chloride [17] [19]. This methodology generates the desired 4-fluorobenzylzinc chloride through in situ transmetalation between the initially formed benzylic Grignard reagent and zinc chloride [5].

The magnesium insertion approach requires the use of activated magnesium turnings and anhydrous zinc chloride in tetrahydrofuran [19]. The reaction proceeds through the initial formation of 4-fluorobenzylmagnesium chloride, which subsequently undergoes metathesis with zinc chloride to generate the target organozinc compound [17]. This method offers advantages in terms of reaction rate and functional group tolerance compared to direct zinc insertion approaches [22].

The mechanism involves the formation of mixed magnesium-zinc species, which can be regarded as magnesium-zinc hybrids [5]. These intermediates adopt contacted ion-pair structures that facilitate the transfer of the organic group from magnesium to zinc [5]. The reaction typically requires 2 hours at 25 degrees Celsius for complete conversion [19].

Preparation Using Highly Active Zinc (Zinc*)

Highly active zinc, also known as Rieke zinc, provides an exceptionally reactive form of zinc metal capable of inserting into carbon-halogen bonds under mild conditions [2] [28]. This form of zinc is prepared through the reduction of zinc chloride with lithium metal in the presence of naphthalene [4].

The preparation of 4-fluorobenzylzinc chloride using highly active zinc can be accomplished at room temperature in tetrahydrofuran [2]. The enhanced reactivity of zinc* eliminates the need for elevated temperatures or extended reaction times typically required with commercial zinc dust [28]. The method tolerates various functional groups, making it particularly suitable for the preparation of functionalized organozinc reagents [28].

However, the practical application of zinc* is limited by its instability and the requirement for two equivalents of lithium naphthalenide for its preparation [2]. The reagent decomposes over time, necessitating immediate use after preparation [2]. Despite these limitations, zinc* remains valuable for research applications where mild reaction conditions are essential [28].

Transmetalation Approaches

Transmetalation represents an indirect but highly reliable method for preparing 4-fluorobenzylzinc chloride [8] [26]. This approach involves the reaction of preformed organometallic reagents, such as 4-fluorobenzyllithium or 4-fluorobenzylmagnesium chloride, with zinc halides [26].

The transmetalation of 4-fluorobenzyllithium with zinc chloride proceeds rapidly at low temperatures, typically between -78 and 0 degrees Celsius [26]. The reaction is highly selective and provides 4-fluorobenzylzinc chloride in excellent yields without the formation of side products typically associated with direct insertion methods [8].

An alternative transmetalation approach involves the reaction of 4-fluorobenzylmagnesium chloride with zinc chloride in a 2:1 stoichiometric ratio [26]. This method generates 4-fluorobenzylzinc chloride along with magnesium chloride as a byproduct [5]. The reaction can be conducted at room temperature and typically reaches completion within 1 hour [26].

The choice between lithium and magnesium-based transmetalation depends on the specific requirements of the synthetic application [26]. Lithium-based transmetalation offers superior selectivity but requires cryogenic conditions, while magnesium-based transmetalation can be conducted at ambient temperature but may involve more complex product mixtures [5].

Comparative Efficiency of Synthesis Methods

The efficiency of different synthetic methods for preparing 4-fluorobenzylzinc chloride varies significantly based on reaction conditions, yield, and practical considerations [30] [31]. Direct zinc insertion methods offer the advantage of simplicity but often require extended reaction times and elevated temperatures [16].

Synthesis MethodYield (%)Reaction TimeTemperature (°C)AdvantagesLimitations
Direct Zinc Insertion75-8820-24 h25-40Simple procedureLong reaction times
LiCl-Mediated87-9520-24 h25Mild conditionsRequires LiCl
Mg/ZnCl₂85-922 h25Fast reactionComplex workup
Zn* Insertion90-951 h25Mild, fastZn* preparation required
Transmetalation92-981 h-78 to 25High selectivityMulti-step process

Lithium chloride-mediated approaches demonstrate superior efficiency in terms of both yield and reaction conditions [30]. The addition of lithium chloride not only improves yields but also enables reactions to proceed under milder conditions [31]. The enhanced efficiency is attributed to the improved solubilization of organozinc intermediates and reduced side reactions [4].

Transmetalation methods consistently provide the highest yields and selectivity but require the preliminary preparation of organolithium or organomagnesium reagents [26]. This additional step increases the overall complexity but offers superior control over the reaction outcome [8].

Academic Advances in Scalable Synthesis

Recent academic research has focused on developing scalable synthetic methods for organozinc reagents, including 4-fluorobenzylzinc chloride [24] [25]. Continuous flow methodologies have emerged as a promising approach for large-scale preparation of organozinc compounds [9] [14].

Flow chemistry approaches for organozinc synthesis involve passing solutions of 4-fluorobenzyl halides through packed beds of zinc metal under controlled temperature and flow rate conditions [9] [14]. These methods enable continuous production of organozinc reagents with residence times as short as 1.5 to 14 minutes [9]. The continuous nature of the process allows for better heat management and improved safety compared to batch processes [25].

Microwave-assisted synthesis has been investigated as another approach for accelerating organozinc formation [2]. This methodology can reduce reaction times from hours to minutes while maintaining high yields [2]. However, the scalability of microwave methods remains limited by equipment constraints [24].

Academic research has also focused on developing catalyst systems that can facilitate organozinc formation under milder conditions [3]. Nickel-based catalyst systems have shown promise for promoting zinc insertion into carbon-halogen bonds at room temperature [3]. These catalytic approaches may offer advantages for industrial applications where energy efficiency is a priority [24].

The development of on-demand synthesis protocols represents another significant academic advance [14]. These methods enable the preparation of organozinc reagents immediately prior to use, eliminating storage and stability concerns [14]. Flow-based on-demand synthesis has been successfully demonstrated for various organozinc reagents and shows promise for industrial implementation [25].

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Modify: 2023-08-19

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